molecular formula C18H11NO3 B2767455 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one CAS No. 1351357-89-5

6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one

Cat. No. B2767455
CAS RN: 1351357-89-5
M. Wt: 289.29
InChI Key: QKLICKFAHNDKHG-MFOYZWKCSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one” involves a benzofuran system, which is a heterocyclic compound . Benzofuran is a privileged structure in the field of drug discovery due to its unique structural features and wide array of biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one” are not available, benzofuran derivatives are known to undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .

Scientific Research Applications

Tautomeric and Chemosensing Applications

Crown-containing arylimines of benzo[b]furan derivatives, including structures related to 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, have been synthesized and analyzed for their structure, spectral, luminescent, and complexing properties. These compounds exhibit tautomeric behavior between benzenoid and quinoid forms, with the quinoid form's stability influenced by solvent and substituents. This tautomeric shift is crucial for their application as fluorescent tautomeric chemosensors for metal ions like Mg2+, Ca2+, and Ba2+, showcasing significant changes in absorption and emission spectra upon complexation (Dubonosov et al., 2008).

Anticancer and Antiproliferative Activity

Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds, which share a structural framework with 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, have shown potent in vitro and in vivo antitumor properties, including the induction of apoptosis and inhibition of cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

Organic Electronics and Luminescent Materials

Research on hybrid materials incorporating 6H-indolo[2,3-b]quinoxaline attached to bulky polyaromatic hydrocarbons, akin to the structural motif of 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one, has led to the development of compounds with promising optical and electronic properties. These materials are characterized by their cyan emission and moderate quantum efficiency, with potential applications in organic light-emitting diodes (OLEDs) (Tyagi et al., 2011).

Synthesis of Functionalized Compounds

A green, catalyst-free, and solvent-free synthesis approach has been developed for the creation of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, demonstrating the versatility of furan derivatives in synthesizing complex structures. This method underscores the utility of compounds related to 6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one in sustainable chemistry applications (Kumar et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Benzofuran and its derivatives, including “6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents.

properties

IUPAC Name

(2Z)-6-hydroxy-2-(quinolin-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-13-7-8-14-16(10-13)22-17(18(14)21)9-12-6-5-11-3-1-2-4-15(11)19-12/h1-10,20H/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLICKFAHNDKHG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one

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